![molecular formula C23H21N3O4 B2523880 Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396710-94-3](/img/structure/B2523880.png)
Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Synthesis and Activity Evaluation : A study by Kumaraswamy et al. (2008) details the synthesis of naphtho[2,1-b]furan-2-carbohydrazide derivatives, which share structural similarities with Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate. These compounds were evaluated for antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing the diverse potential applications of such compounds in drug discovery and development (Kumaraswamy et al., 2008).
Characterization of Pyrazole Hydrazones : Another study focused on the synthesis and characterization of pyrazole hydrazone derivatives, highlighting the chemical versatility and potential for further modification of this compound class to explore new biological activities (Huang Jie-han, 2008).
Regioselective Synthesis Under Ultrasound Irradiation : Machado et al. (2011) demonstrated a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, suggesting an efficient and time-saving synthetic approach for related compounds (Machado et al., 2011).
Biological Activities and Applications
Antitumor Agents : Nassar et al. (2015) outlined an efficient method for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and further cyclocondensation to yield pyrazolo[3,4-d]pyrimidine and other derivatives, some of which showed significant anti-tumor activities in mouse and human cancer cell lines (Nassar et al., 2015).
Antimicrobial Activity : Efficient synthesis and significant antimicrobial activity were reported for 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines, highlighting the therapeutic potential of these compounds in combating bacterial and fungal infections (Rao et al., 2023).
Mecanismo De Acción
Target of action
Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . They interact with various enzymes and receptors involved in these reactions.
Biochemical pathways
Pyrazolo[1,5-a]pyrimidines affect the purine metabolic pathway. They can inhibit enzymes such as HMG-CoA reductase and AMP phosphodiesterase , disrupting the normal functioning of these pathways.
Result of action
The inhibition of purine metabolism by pyrazolo[1,5-a]pyrimidines can lead to various effects at the molecular and cellular levels, including antitrypanosomal and antischistosomal activity .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and ionization state of the compound, which in turn can influence its absorption and distribution in the body .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-3-29-20-10-9-15-7-5-6-8-17(15)21(20)22(27)25-16-11-12-26-19(13-16)18(14-24-26)23(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMTVSRFPIFSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=NN4C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)
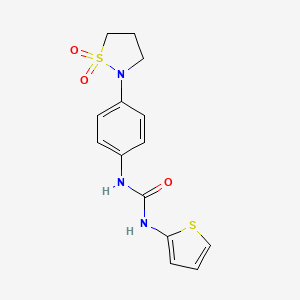
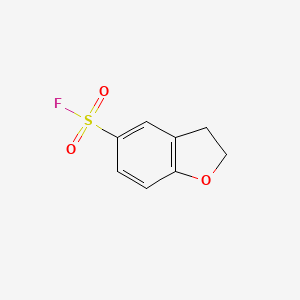
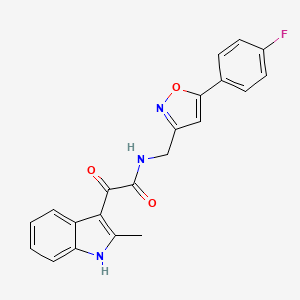
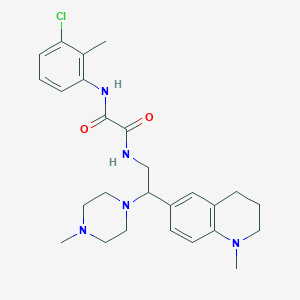
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)
![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2523808.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)
![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2523813.png)
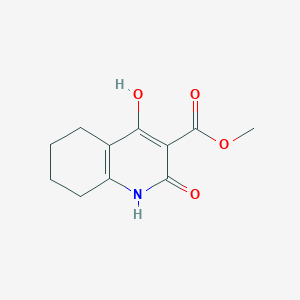
![2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide](/img/structure/B2523816.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)